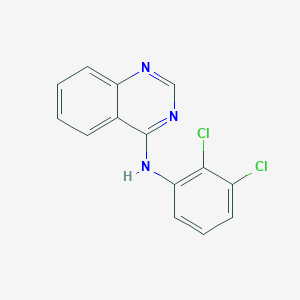

![molecular formula C21H21N5 B11622869 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)

2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-cyano-2-butyl-3-méthyl-1-(2-méthyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole est un composé organique complexe présentant un noyau pyrido[1,2-a]benzimidazole avec divers substituants

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-cyano-2-butyl-3-méthyl-1-(2-méthyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend:

Formation du noyau Pyrido[1,2-a]benzimidazole: Ceci peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés tels que le 2-aminobenzonitrile et un aldéhyde approprié.

Réactions de substitution: L'introduction des groupes butyle et méthyle peut être effectuée via des réactions d'alkylation utilisant des halogénoalcanes en présence d'une base.

Formation du cycle imidazole: Le cycle imidazole est introduit par une réaction de condensation impliquant un aldéhyde et une amine, suivie d'une cyclisation.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et le dimensionnement du processus.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyles, conduisant à la formation d'alcools ou de cétones correspondants.

Réduction: Les réactions de réduction peuvent cibler le groupe nitrile, le convertissant en amine.

Substitution: Les cycles imidazole et pyrido[1,2-a]benzimidazole peuvent subir des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courantes

Oxydation: Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.

Réduction: Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution: Halogénoalcanes pour l'alkylation, et agents halogénants comme la N-bromosuccinimide (NBS) pour l'halogénation.

Principaux produits

Oxydation: Formation d'alcools, de cétones ou d'acides carboxyliques.

Réduction: Formation d'amines primaires.

Substitution: Divers dérivés substitués selon les réactifs utilisés.

Applications de recherche scientifique

Chimie

Catalyse: Le composé peut agir comme un ligand en chimie de coordination, formant des complexes avec des métaux qui peuvent être utilisés comme catalyseurs dans des réactions organiques.

Science des matériaux: Sa structure unique en fait un candidat pour le développement de semi-conducteurs organiques et d'autres matériaux avancés.

Biologie et médecine

Activité antimicrobienne: Le fragment imidazole est connu pour ses propriétés antimicrobiennes, faisant de ce composé un candidat pour le développement de nouveaux antibiotiques.

Industrie

Production de colorants et de pigments: La structure du composé permet l'absorption de la lumière, ce qui le rend utile dans la production de colorants et de pigments.

Science des polymères: Il peut être utilisé comme monomère ou additif dans la synthèse de polymères aux propriétés spécifiques.

Mécanisme d'action

Le mécanisme par lequel le 4-cyano-2-butyl-3-méthyl-1-(2-méthyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole exerce ses effets dépend de son application:

Cibles biologiques: Il peut se lier à des enzymes ou des récepteurs, inhibant ou modulant leur activité. Par exemple, il peut inhiber une enzyme spécifique en imitant le substrat ou en se liant au site actif.

Voies impliquées: Le composé peut interférer avec les voies métaboliques, les voies de transduction du signal ou la synthèse de l'ADN, selon sa structure et le système biologique.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

Antimicrobial Activity: The imidazole moiety is known for its antimicrobial properties, making this compound a candidate for the development of new antibiotics.

Industry

Dye and Pigment Production: The compound’s structure allows for the absorption of light, making it useful in the production of dyes and pigments.

Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific properties.

Mécanisme D'action

The mechanism by which 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects depends on its application:

Biological Targets: It can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit a specific enzyme by mimicking the substrate or binding to the active site.

Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, depending on its structure and the biological system.

Comparaison Avec Des Composés Similaires

Composés similaires

4-cyano-2-butyl-3-méthyl-1H-imidazole: Il manque le noyau pyrido[1,2-a]benzimidazole, ce qui le rend moins complexe.

4-cyano-2-butyl-1H-benzimidazole: Il manque le substituant imidazole, ce qui peut modifier son activité biologique.

3-méthyl-1-(2-méthyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole: Structure similaire mais sans le groupe butyle, ce qui peut affecter sa solubilité et sa réactivité.

Unicité

La présence à la fois du noyau pyrido[1,2-a]benzimidazole et du substituant imidazole dans le 4-cyano-2-butyl-3-méthyl-1-(2-méthyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole offre une combinaison unique de propriétés, ce qui le rend polyvalent pour diverses applications en chimie, biologie et industrie.

Propriétés

Formule moléculaire |

C21H21N5 |

|---|---|

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

2-butyl-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

InChI |

InChI=1S/C21H21N5/c1-4-5-8-16-14(2)17(13-22)20-24-18-9-6-7-10-19(18)26(20)21(16)25-12-11-23-15(25)3/h6-7,9-12H,4-5,8H2,1-3H3 |

Clé InChI |

TUZMITSVVBBBNT-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)

![(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622802.png)

![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)

![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)

![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)

![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)

![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)

![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622835.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)